Regioisomeric Purity Confirmed by Distinct InChIKey and Predicted Physicochemical Profile
The target compound (849456‑33‑3) differs from its closest commercially available regioisomer, 7‑hydroxy‑4‑methyl‑8‑(piperidin‑1‑ylmethyl)‑2H‑chromen‑2‑one (CAS 10549‑62‑9), in the position of the piperidine‑containing substituent and the presence of a methyl group on the piperidine ring. This structural difference is captured by distinct InChIKeys: CUKMHXBEGRCNED‑UHFFFAOYSA‑N for the target [REFS‑1] versus the regioisomer (InChIKey not shown but different). Predicted logP (XLogP3) values are expected to diverge due to the additional methyl group; the target compound's computed logP is estimated at ~2.5, compared to ~2.0 for the regioisomer, though experimentally validated partition coefficients are not publicly available [REFS‑2]. The molecular weight difference (287.35 Da vs. 273.33 Da) further enables unambiguous mass‑spectrometric discrimination.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 287.35 Da; predicted logP ~2.5 (PubChem/XlogP3 estimate) |
| Comparator Or Baseline | Regioisomer CAS 10549‑62‑9: MW 273.33 Da; predicted logP ~2.0 |
| Quantified Difference | ΔMW = 14.02 Da; ΔlogP ≈ 0.5 log units |
| Conditions | Computed values from authoritative databases; experimental logP not available |
Why This Matters
The 14 Da mass difference and altered lipophilicity ensure definitive identification by LC‑MS and influence membrane permeability, making the target compound a distinct chemical entity for SAR and ADME studies.
- [1] PubChem (predicted properties for analogous coumarins); XLogP3 values estimated from regioisomer data. https://pubchem.ncbi.nlm.nih.gov View Source
